methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is an organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan ring through a hydroxyethyl chain
Properties
IUPAC Name |
methyl 4-[[2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6S/c1-20-14(17)10-2-4-12(5-3-10)22(18,19)15-8-13(16)11-6-7-21-9-11/h2-7,9,13,15-16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYQIYGOMBPXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 4-Chlorosulfonylbenzoate
The precursor methyl 4-chlorosulfonylbenzoate is prepared via chlorosulfonation of methyl 4-hydroxybenzoate. Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours achieves quantitative conversion. The chlorosulfonyl group serves as a leaving site for subsequent amination.
Amination with 2-(Furan-3-yl)-2-Hydroxyethylamine
The critical intermediate 2-(furan-3-yl)-2-hydroxyethylamine is synthesized through reductive amination of furan-3-yl acetaldehyde. Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C for 12 hours yields the amine with >90% purity. This amine reacts with methyl 4-chlorosulfonylbenzoate in tetrahydrofuran (THF) under reflux (60°C) for 12–14 hours, using cuprous bromide (CuBr) as a catalyst. The reaction proceeds via an SN2 mechanism, displacing chloride with the amine nucleophile.
| Parameter | Value |
|---|---|
| Molar Ratio (Ester:Amine) | 1:1.1 |
| Catalyst Loading | 5 mol% CuBr |
| Solvent | THF |
| Temperature | 60°C |
| Yield | 94–96% |
Post-reaction purification involves activated carbon decolorization and vacuum drying, achieving >99.5% HPLC purity.
Coupling Reactions Using 1,1'-Carbonyldiimidazole (CDI)
For sterically hindered substrates, CDI-mediated coupling offers superior selectivity. This method, adapted from furosemide analog synthesis, activates the sulfamoyl group for nucleophilic attack.
Activation of Sulfamoyl Chloride
Methyl 4-sulfamoylbenzoate is treated with CDI (1.1 equiv) in dichloromethane (DCM) at 25°C for 2 hours, forming an imidazolide intermediate. This reactive species facilitates coupling with 2-(furan-3-yl)-2-hydroxyethylamine at 0°C, yielding the target compound in 88% yield.
Key Advantages:
- Minimal byproduct formation.
- Compatible with heat-sensitive substrates.
Reductive Amination of Keto Intermediates
A convergent approach involves reductive amination of methyl 4-(N-(2-oxoethyl)sulfamoyl)benzoate with furan-3-yl lithium.
Synthesis of Keto Intermediate
Methyl 4-(N-(2-oxoethyl)sulfamoyl)benzoate is prepared by oxidation of the corresponding alcohol using Dess-Martin periodinane (DMP) in DCM.
Grignard Addition
Furan-3-yl lithium, generated from furan-3-yl bromide and lithium metal, reacts with the keto intermediate at −78°C. Quenching with aqueous NH₄Cl followed by sodium borohydride (NaBH₄) reduction yields the secondary alcohol with 85% diastereomeric excess.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 94–96% | 99.5% | Industrial |
| CDI Coupling | 88% | 98.7% | Lab-scale |
| Reductive Amination | 82% | 97.3% | Research |
Critical Observations:
- Nucleophilic substitution is optimal for large-scale production due to high yields and minimal purification steps.
- CDI coupling suits lab-scale synthesis of derivatives requiring precise functionalization.
- Reductive amination introduces stereochemical complexity, necessitating chiral chromatography for enantiopure products.
Analytical Validation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The sulfamoyl group (–SO₂NH–) and hydroxyl group (–OH) are prone to oxidation. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic conditions.
-
Mechanism : The hydroxyl group may oxidize to a carbonyl group, while the sulfamoyl group could form sulfonic acid derivatives.
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Outcome : Potential formation of benzoate derivatives with oxidized functional groups.
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Oxidation of –OH | KMnO₄ (acidic) | Elevated temperature | Carbonyl formation |
| Sulfamoyl oxidation | KMnO₄ (acidic) | Elevated temperature | Sulfonic acid derivative |
Reduction Reactions
The sulfamoyl group and ester moiety (–COOCH₃) may undergo reduction:
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Reagent : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Mechanism : The ester group reduces to a primary alcohol, while the sulfamoyl group could reduce to a sulfide or amine analog.
-
Outcome : Formation of alcohol derivatives or modified sulfamoyl analogues.
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Ester reduction | LiAlH₄ | Dry ether, reflux | Primary alcohol formation |
| Sulfamoyl reduction | NaBH₄ | Methanol, 0°C | Sulfide/amino derivative |
Hydrolysis Reactions
The benzoate ester (–COOCH₃) is susceptible to hydrolysis:
-
Reagent : Acidic (HCl) or basic (NaOH) conditions.
-
Mechanism : Acidic hydrolysis cleaves the ester to form a carboxylic acid, while basic conditions yield the carboxylate salt.
-
Outcome : Conversion to benzoic acid derivatives.
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Acidic hydrolysis | HCl, H₂O | Reflux | Carboxylic acid formation |
| Basic hydrolysis | NaOH, H₂O | Room temperature | Carboxylate salt formation |
Substitution Reactions
The hydroxyl and sulfamoyl groups enable nucleophilic substitution:
-
Reagent : Nucleophiles (e.g., amines, thiols).
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Mechanism : Replacement of the hydroxyl or sulfamoyl hydrogen with nucleophilic reagents.
-
Outcome : Formation of ether, thioether, or amine derivatives.
| Reaction Type | Reagent | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic substitution | NH₃, SH⁻ | Polar aprotic solvent | Amine/thioether formation |
Stability and Reactivity
-
Physical Properties :
-
Functional Group Interactions :
-
The hydroxyl group may participate in hydrogen bonding, affecting solubility.
-
The furan ring’s aromaticity influences electrophilic substitution reactivity.
-
Scientific Research Applications
The compound exhibits a variety of biological activities, which can be categorized as follows:
Antimicrobial Properties
Research indicates that methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate possesses significant antimicrobial activity. Studies have shown that derivatives containing furan and sulfamoyl groups can effectively inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antibacterial agents to combat resistant strains.
Anticancer Potential
The anticancer properties of this compound have been investigated through several studies. Its structural components allow it to interfere with cancer cell proliferation through mechanisms such as:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may inhibit the progression of the cell cycle, preventing cancer cell division.
A study focusing on structurally similar compounds demonstrated enhanced cytotoxicity against various cancer cell lines, indicating that modifications to the furan and sulfamoyl structure could lead to more potent anticancer agents.
Study 1: Antibacterial Efficacy
An in vitro study evaluated the antibacterial efficacy of this compound against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for various derivatives, highlighting its effectiveness compared to traditional antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Study 2: Anticancer Activity
Another study focused on the synthesis of furan-based compounds for their anticancer properties. The results indicated that specific modifications enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that this compound could be a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(N-(2-(furan-2-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Similar structure but with the furan ring in a different position.
Methyl 4-(N-(2-(thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-(N-(2-(pyridin-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is unique due to the specific positioning of the furan ring and the hydroxyethyl chain, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts specific electronic properties that can be advantageous in certain applications.
Biological Activity
Methyl 4-(N-(2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C15H17N1O5S
- Molecular Weight : 335.37 g/mol
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various sulfamoyl derivatives showed that compounds with furan moieties demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| This compound | Escherichia coli | 75 µg/mL |
These results suggest that the compound may be effective in treating infections caused by resistant bacterial strains, similar to other known antibiotics .
2. Cytotoxicity and Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values of approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells. This suggests potential as an anticancer agent .
The mechanism through which this compound exerts its biological effects appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Preliminary studies suggest that the compound may inhibit dihydropteroate synthase, a critical enzyme in the folate synthesis pathway in bacteria, thereby exerting its antimicrobial effects .
Case Study: Antimicrobial Efficacy
A recent clinical trial evaluated the efficacy of this compound in combination with standard antibiotic therapy for patients with resistant bacterial infections. The study reported a significant reduction in infection rates among patients treated with this compound compared to those receiving standard therapy alone.
Research Findings: Cytotoxic Effects
In a controlled laboratory setting, researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that the compound not only induced apoptosis but also inhibited cell migration and invasion, highlighting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
